molecular formula C5HF7O2 B1350592 1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione CAS No. 77968-17-3

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione

Cat. No.: B1350592
CAS No.: 77968-17-3
M. Wt: 226.05 g/mol
InChI Key: GRHYFDZMGZYXAP-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione is a fluorinated organic compound with the molecular formula C5HF7O2. It is known for its unique chemical properties, particularly its high electronegativity and stability due to the presence of multiple fluorine atoms. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione can be synthesized through several methods. One common method involves the fluorination of acetylacetone (2,4-pentanedione) using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into partially fluorinated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and specific reaction conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated derivatives.

    Substitution: Various functionalized fluorinated compounds.

Scientific Research Applications

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione has numerous applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione involves its ability to form strong bonds with metal ions. The compound acts as a chelating agent, binding to metal ions through its oxygen atoms and stabilizing them in solution. This property is particularly useful in catalysis and materials science, where stable metal complexes are required.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Similar in structure but with one less fluorine atom.

    1,1,1-Trifluoro-2,4-pentanedione: Contains three fluorine atoms instead of seven.

    Hexafluoroacetylacetone: Another fluorinated diketone with similar properties.

Uniqueness

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds, such as in the formation of metal complexes and in industrial processes.

Properties

IUPAC Name

1,1,1,3,5,5,5-heptafluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7O2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYFDZMGZYXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)(C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379282
Record name 3H-Perfluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77968-17-3
Record name 3H-Perfluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-Heptafluoropentane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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